

An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-bromo-4-(trichloromethyl)benzene

Cat. No.: B6247842

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-4-(trichloromethyl)benzene is a halogenated aromatic compound with the CAS number 17760-03-1.^[1] Its structure, featuring both a bromo and a trichloromethyl substituent on a benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The trichloromethyl group can serve as a precursor to other functional groups, while the bromine atom allows for various cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthesis protocol, safety information, and a discussion of the potential applications of this compound based on related structures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-bromo-4-(trichloromethyl)benzene** is presented in the table below. This data is essential for handling, storage, and for predicting its behavior in chemical reactions.

Property	Value	Reference
CAS Number	17760-03-1	[1]
Molecular Formula	C ₇ H ₄ BrCl ₃	[1]
Molecular Weight	274.4 g/mol	[1]
IUPAC Name	1-bromo-4-(trichloromethyl)benzene	[1]
XLogP3	4.2	[1]
Exact Mass	271.85620 Da	[1]
Monoisotopic Mass	271.85620 Da	[1]

Synthesis of 1-bromo-4-(trichloromethyl)benzene

The primary synthetic route to **1-bromo-4-(trichloromethyl)benzene** is through the free-radical chlorination of p-bromotoluene. This reaction proceeds via a chain mechanism initiated by UV light or a radical initiator.

Experimental Protocol: Free-Radical Chlorination of p-Bromotoluene

This protocol is a generalized procedure based on established methods for free-radical halogenation of benzylic positions.

Materials:

- p-Bromotoluene
- Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide)
- Anhydrous solvent (e.g., carbon tetrachloride or benzene)
- Inert gas (e.g., nitrogen or argon)

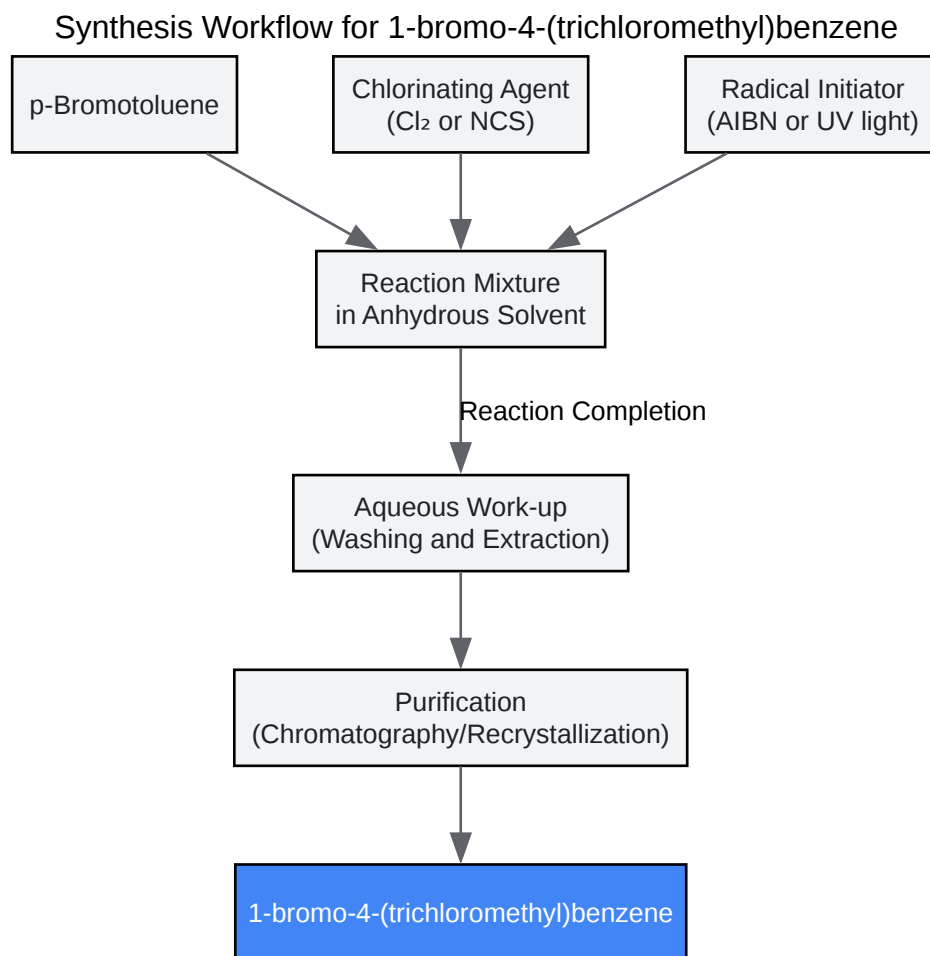
Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Gas inlet tube (if using chlorine gas)
- Magnetic stirrer and stir bar
- Heating mantle
- UV lamp (optional, for initiation)
- Apparatus for solvent removal (rotary evaporator)
- Chromatography equipment for purification

Procedure:

- **Reaction Setup:** In a dry three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube (if applicable), dissolve p-bromotoluene in a suitable anhydrous solvent under an inert atmosphere.
- **Initiation:** Add a catalytic amount of a radical initiator to the solution. If using UV light for initiation, position the lamp to irradiate the reaction flask.
- **Chlorination:**
 - **Using Chlorine Gas:** Slowly bubble chlorine gas through the solution while stirring and heating to reflux. The reaction is exothermic and should be carefully controlled.
 - **Using N-Chlorosuccinimide (NCS):** Add NCS portion-wise to the refluxing solution.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

- Work-up: Once the reaction is complete, cool the mixture to room temperature.
 - If chlorine gas was used, bubble an inert gas through the solution to remove any excess chlorine.
 - Filter the reaction mixture to remove any solid byproducts (e.g., succinimide if NCS was used).
 - Wash the organic solution with an aqueous solution of sodium thiosulfate to remove any remaining chlorine, followed by a wash with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography or recrystallization to yield pure **1-bromo-4-(trichloromethyl)benzene**.



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Synthesis Workflow Diagram

Safety and Hazard Information

1-bromo-4-(trichloromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Statement	GHS Classification
Harmful if swallowed	Acute toxicity, oral[1]
Causes skin irritation	Skin corrosion/irritation[1]
Causes serious eye damage	Serious eye damage/eye irritation[1]
Toxic if inhaled	Acute toxicity, inhalation[1]
May cause respiratory irritation	Specific target organ toxicity, single exposure; Respiratory tract irritation[1]
Suspected of causing cancer	Carcinogenicity[1]

Personal Protective Equipment (PPE):

- Chemical-resistant gloves
- Safety goggles or face shield
- Laboratory coat
- Respiratory protection if handling outside a fume hood

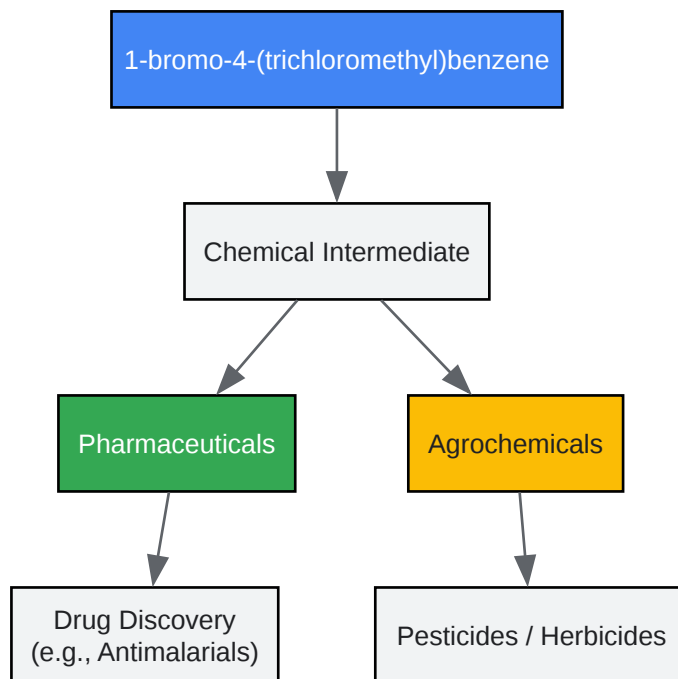
Potential Applications and Biological Relevance

While no direct studies on the biological activity or signaling pathways of **1-bromo-4-(trichloromethyl)benzene** were identified in the conducted search, the structural motifs present in the molecule are found in compounds with known biological activities.

Benzotrifluoride derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates.

The bromo-substituent provides a handle for further chemical modifications, such as Suzuki or Stille coupling, allowing for the introduction of diverse molecular fragments. This versatility makes **1-bromo-4-(trichloromethyl)benzene** a potentially useful building block in medicinal chemistry and drug discovery programs. For instance, various benzotrifluoride derivatives have been investigated for their antimalarial activity.

Potential Applications of 1-bromo-4-(trichloromethyl)benzene

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Logical Relationship of Potential Applications

Conclusion

1-bromo-4-(trichloromethyl)benzene is a chemical compound with significant potential as a synthetic intermediate. While direct biological data is currently unavailable, its structural features suggest that it could be a valuable tool for researchers in the fields of drug development and agrochemical synthesis. The provided synthesis protocol, based on well-established chemical principles, offers a starting point for its preparation in a laboratory setting. Due to its hazardous nature, all handling and experimental work must be conducted with strict adherence to safety guidelines. Further research into the biological activities of this and related compounds is warranted to fully explore their potential.

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References

- 1. 1-Bromo-4-(trichloromethyl)benzene | C₇H₄BrCl₃ | CID 15180829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6247842#1-bromo-4-trichloromethyl-benzene-cas-number]

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